molecular formula C5H7F3O B1213580 1,1,1-Trifluoro-3-methylbutan-2-one CAS No. 382-03-6

1,1,1-Trifluoro-3-methylbutan-2-one

Cat. No. B1213580
CAS RN: 382-03-6
M. Wt: 140.1 g/mol
InChI Key: NLCCAFQWEKMQLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related fluorinated compounds involves complex reactions. For example, polyhalogenoallenes can be synthesized through dehydrohalogenation of hexafluoro-1-iodo-3-trifluoromethylbutane, highlighting the intricacies involved in introducing fluorine atoms into organic molecules and manipulating their structures for desired outcomes (Banks et al., 1969). Furthermore, the chlorination of trifluoro compounds like 1,1,1-trifluoro-2-methylbutane showcases the reactivity of such molecules under specific conditions, emphasizing the role of steric and electronic effects in their chemical behavior (Atto & Tedder, 1982).

Molecular Structure Analysis

The structure and vibrational assignment of related compounds, such as 1,1,1-trifluoro-2,4-pentanedione, have been thoroughly investigated using Density Functional Theory (DFT) calculations. These studies provide insights into the molecular geometry, stability of different isomers, and the impact of fluorination on molecular vibrations, offering a deeper understanding of how fluorine substitution influences the overall molecular structure (Zahedi-Tabrizi et al., 2006).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity patterns due to the presence of fluorine atoms. For instance, the study on the reactions of perfluoro-3-methylbut-1-ene under various conditions reveals the selective attack by different radicals and ions, demonstrating the compound's reactivity towards nucleophilic and free-radical mechanisms (Haszeldine et al., 1979). These reactions are crucial for understanding the chemical properties and potential applications of fluorinated organic molecules.

Physical Properties Analysis

The physical state and behavior of fluorinated compounds, such as 2-methylbutane-1,2,3,4-tetraol, have been studied to understand their phase transitions and behavior in different environmental conditions. These investigations shed light on the compound's phase state under varying temperature and humidity conditions, providing essential information for its potential applications in aerosol formation and atmospheric chemistry (Lessmeier et al., 2018).

Chemical Properties Analysis

The chemical properties of 1,1,1-Trifluoro-3-methylbutan-2-one and related fluorinated compounds are characterized by their unique reactivity, which is influenced by the electron-withdrawing effect of fluorine atoms. This effect plays a significant role in the compound's reactions with nucleophiles and electrophiles, impacting its synthesis, stability, and utility in organic chemistry. Studies on the reactions and synthesis of fluorinated compounds provide valuable insights into their chemical behavior and potential applications in various fields (Prakash et al., 2011).

Scientific Research Applications

Chlorination Processes

1,1,1-Trifluoro-2-methylbutane has been studied in the context of chlorination in both gas and solvent phases. This compound's trifluoromethyl group, known for its strong electron-attracting influence, surprisingly does not significantly retard chlorination at the 2-position. This behavior has been attributed to steric effects, particularly the release of steric compression associated with hydrogen atom abstraction from the 2-position (Atto & Tedder, 1982).

NMR Studies and Rotational Isomerism

NMR (Nuclear Magnetic Resonance) studies have been conducted on compounds like 1,1,1-trifluoroacetone and its derivatives, including 1,1,1-trifluoro-3-methylbutan-2-one. These studies focus on solvent effects on NMR parameters, such as proton and fluorine chemical shifts. These parameters provide valuable structural information, particularly in understanding the stable conformers of these molecules and their interconversion thermodynamics (Shapiro, Lin, & Johnston, 1973).

Novel Synthesis Approaches

There has been significant research into novel synthesis methods involving 1,1,1-Trifluoro-3-methylbutan-2-one. For example, the compound has been used in the synthesis of 1-aryl-1-trifluoromethylallenes, highlighting its utility in creating complex organic structures (Han et al., 2006).

Cyclization Reactions

The compound has been involved in studies exploring the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one. These studies highlight the peculiarities of three-component cyclization into hexahydroimidazo[1,2-a]pyridin-5-ones, a process that proceeds under mild conditions (Goryaeva et al., 2020).

Radical Addition to Unsaturated Systems

Research has also been conducted on the photochemical reactions of trifluoroiodomethane with 1,1,1-trifluorobut-2-ene, a compound related to 1,1,1-Trifluoro-3-methylbutan-2-one. This research contributes to understanding the behavior of free radicals in chemical reactions, particularly in the context of radical addition to unsaturated systems (Gregory, Haszeldine, & Tipping, 1971).

Far Ultra-Violet Spectra Analysis

The far ultra-violet spectra of various compounds, including 1,1,1-trifluoro-2-iodoethane, have been analyzed to understand their spectral properties and the effect of fluorine substitution on these properties. This research is crucial in fields like spectroscopy and physical chemistry (Boschi & Salahub, 1972).

Synthesis of Trifluoromethylated Furan Derivatives

1,1,1-Trifluoro-4-arylbutan-2,4-diones have been used in reactions with tert-butyl isocyanide to produce fluorinated aminoketenimines, which further undergo reactions to create trifluoromethylated furan derivatives. This highlights the compound's utility in organic synthesis and the creation of novel chemical structures (Mosslemin et al., 2004).

properties

IUPAC Name

1,1,1-trifluoro-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c1-3(2)4(9)5(6,7)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCCAFQWEKMQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285753
Record name 1,1,1-trifluoro-3-methylbutan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-methylbutan-2-one

CAS RN

382-03-6
Record name 1,1,1-Trifluoro-3-methyl-2-butanone
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Record name 382-03-6
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Record name 1,1,1-trifluoro-3-methylbutan-2-one
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Record name 1,1,1-trifluoro-3-methylbutan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Fujihira, H Iwasaki, Y Sumii, H Adachi… - Bulletin of the …, 2022 - journal.csj.jp
Hydrofluorocarbons (HFCs) are widely used as cooling agents in refrigerators and air conditioners and as solvents in industrial processes. However, their application has been …
Number of citations: 3 www.journal.csj.jp

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